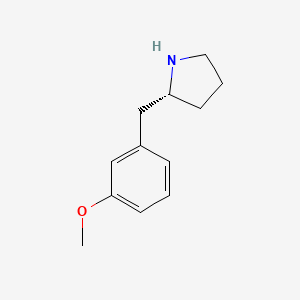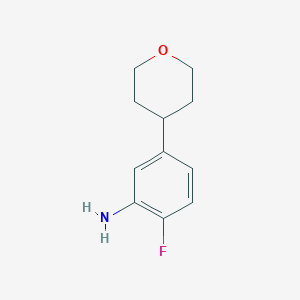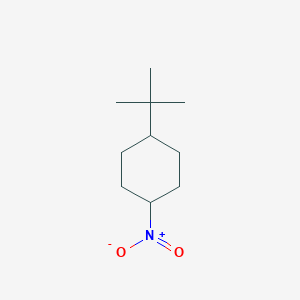
1-Tert-butyl-4-nitrocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-nitrocyclohexane is an organic compound featuring a cyclohexane ring substituted with a tert-butyl group at the first position and a nitro group at the fourth position
Métodos De Preparación
The synthesis of 1-tert-butyl-4-nitrocyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method is favored for its high selectivity and mild reaction conditions. Industrial production methods may involve similar nitration processes, optimized for large-scale production.
Análisis De Reacciones Químicas
1-Tert-butyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-nitrocyclohexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies involving the modification of biological molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-tert-butyl-4-nitrocyclohexane exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, depending on the specific application and context .
Comparación Con Compuestos Similares
1-Tert-butyl-4-nitrocyclohexane can be compared with other substituted cyclohexanes, such as:
1-Tert-butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a nitro group.
1-Tert-butyl-4-chlorocyclohexane: Contains a chlorine atom instead of a nitro group.
1-Tert-butyl-4-hydroxycyclohexane: Features a hydroxyl group in place of the nitro group. These compounds share the cyclohexane ring and tert-butyl substitution but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
31970-06-6 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
1-tert-butyl-4-nitrocyclohexane |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h8-9H,4-7H2,1-3H3 |
Clave InChI |
ITQUGHDCTPAINF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



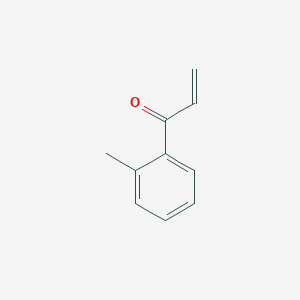
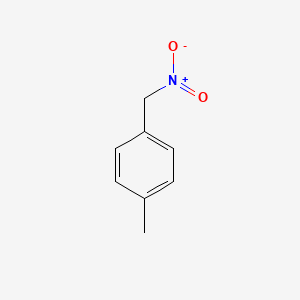
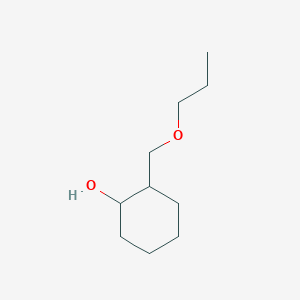
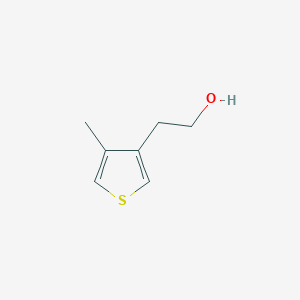
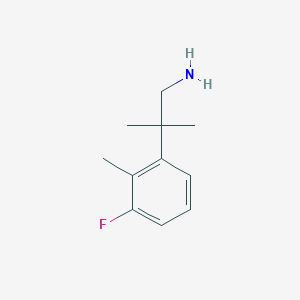
![2,2,2-Trifluoro-1-[2-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B13618377.png)
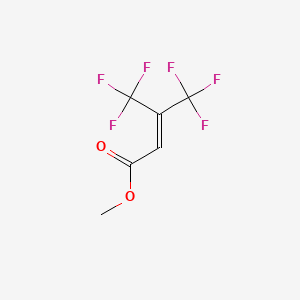
![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
